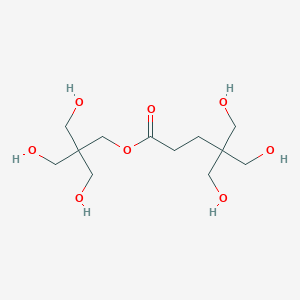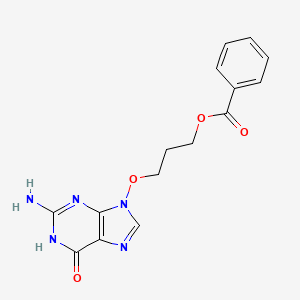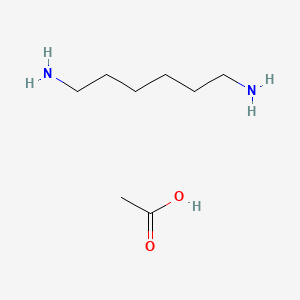
Hexane-1,6-diamine acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexane-1,6-diamine acetate, also known as hexamethylenediamine acetate, is an organic compound with the formula C6H16N2·C2H4O2. It consists of a hexamethylene hydrocarbon chain terminated with amine functional groups and an acetate group. This compound is a diamine, meaning it has two amine groups, which makes it highly reactive and useful in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexane-1,6-diamine acetate can be synthesized through the hydrogenation of adiponitrile. The reaction involves the following steps:
Hydrogenation of Adiponitrile: Adiponitrile (NC(CH2)4CN) is hydrogenated in the presence of a catalyst such as cobalt or iron, and ammonia. The reaction conditions typically include high pressure and temperature. [ \text{NC(CH}_2\text{)}_4\text{CN} + 4\text{H}_2 \rightarrow \text{H}_2\text{N(CH}_2\text{)}_6\text{NH}_2 ]
Formation of Acetate: The resulting hexane-1,6-diamine is then reacted with acetic acid to form this compound. [ \text{H}_2\text{N(CH}_2\text{)}_6\text{NH}_2 + \text{CH}_3\text{COOH} \rightarrow \text{C}{16}\text{N}_2\cdot\text{C}_2\text{H}_4\text{O}_2 ]
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The hydrogenation of adiponitrile is conducted in large reactors with continuous feed of reactants and catalysts. The reaction is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Hexane-1,6-diamine acetate undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides (R-X) are used in substitution reactions.
Major Products
Oxidation: Nitro compounds.
Reduction: Primary amines.
Substitution: Alkylated amines.
Applications De Recherche Scientifique
Hexane-1,6-diamine acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers, such as nylon 6,6.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and resins.
Mécanisme D'action
The mechanism of action of hexane-1,6-diamine acetate involves its ability to interact with various molecular targets due to its amine groups. These interactions can lead to the formation of covalent bonds with other molecules, facilitating chemical reactions. The acetate group can also participate in esterification reactions, further expanding its reactivity.
Comparaison Avec Des Composés Similaires
Hexane-1,6-diamine acetate can be compared with other similar compounds such as:
Pentylamine: A shorter chain diamine with similar reactivity but different physical properties.
Cadaverine: A diamine with a similar structure but different applications.
Methylhexanamine: A structurally related compound with different functional groups and uses.
Uniqueness
This compound is unique due to its combination of amine and acetate groups, which provides it with a distinct reactivity profile. This makes it particularly useful in the synthesis of polymers and other complex molecules.
Propriétés
Numéro CAS |
54617-20-8 |
|---|---|
Formule moléculaire |
C8H20N2O2 |
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
acetic acid;hexane-1,6-diamine |
InChI |
InChI=1S/C6H16N2.C2H4O2/c7-5-3-1-2-4-6-8;1-2(3)4/h1-8H2;1H3,(H,3,4) |
Clé InChI |
HSKTULZIVGWQHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C(CCCN)CCN |
Numéros CAS associés |
36994-77-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



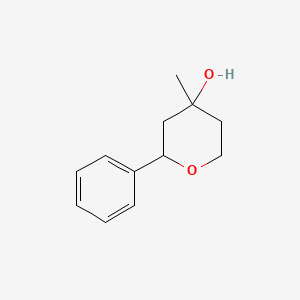
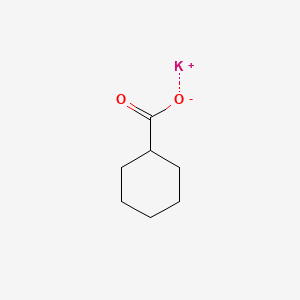


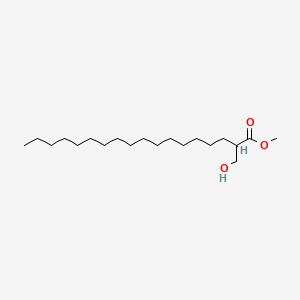
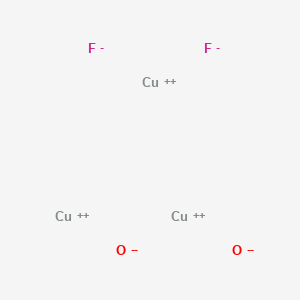
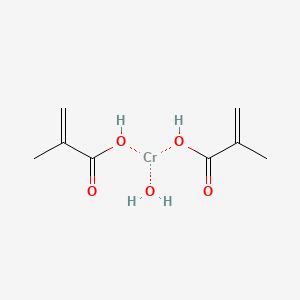
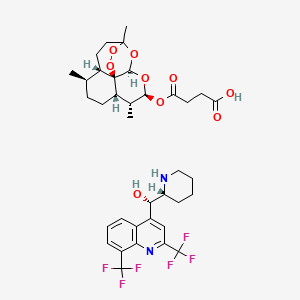
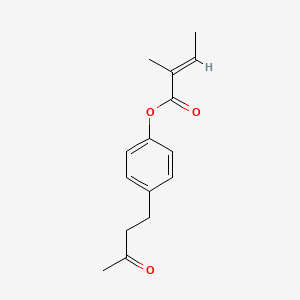
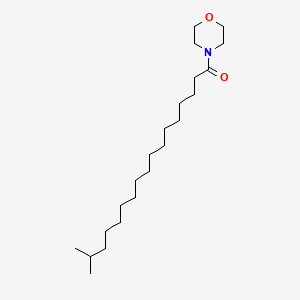
![2-(Iodomethyl)spiro[3.3]heptane](/img/structure/B12649709.png)
